Cas no 696646-80-7 (3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde)

3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde structure
696646-80-7 structure
商品名:3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde
CAS番号:696646-80-7
MF:C14H16N2O2
メガワット:244.28904
CID:1738781
PubChem ID:3312872

3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-4-carboxaldehyde, 3-(4-butoxyphenyl)-
    • MLS000682812
    • SR-01000103742-1
    • CHEMBL1587114
    • 696646-80-7
    • SR-01000103742
    • CS-0374045
    • AKOS000264913
    • HMS2622D08
    • SMR000312169
    • LS-02801
    • 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde
    • 5-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde
    • MFCD03834510
    • ALBB-007496
    • STK504569
    • 3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde
    • インチ: InChI=1S/C14H16N2O2/c1-2-3-8-18-13-6-4-11(5-7-13)14-12(10-17)9-15-16-14/h4-7,9-10H,2-3,8H2,1H3,(H,15,16)
    • InChIKey: DJGWVBUFVDQWPI-UHFFFAOYSA-N
    • ほほえんだ: CCCCOC1=CC=C(C=C1)C2=C(C=NN2)C=O

計算された属性

  • せいみつぶんしりょう: 244.12128
  • どういたいしつりょう: 244.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • PSA: 54.98

3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM524195-1g
3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde
696646-80-7 97%
1g
$264 2022-06-10
TRC
B281790-500mg
3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde
696646-80-7
500mg
$ 450.00 2022-06-07
Fluorochem
075001-10g
3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde
696646-80-7
10g
£1633.00 2022-03-01
Fluorochem
075001-1g
3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde
696646-80-7
1g
£307.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1444715-1g
3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde
696646-80-7 97%
1g
¥2384.00 2024-05-03
A2B Chem LLC
AI94031-1g
3-(4-Butoxyphenyl)-1h-pyrazole-4-carbaldehyde
696646-80-7 >95%
1g
$509.00 2024-04-19
TRC
B281790-1000mg
3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde
696646-80-7
1g
$ 720.00 2022-06-07
A2B Chem LLC
AI94031-10g
3-(4-Butoxyphenyl)-1h-pyrazole-4-carbaldehyde
696646-80-7 >95%
10g
$1412.00 2024-04-19
A2B Chem LLC
AI94031-5g
3-(4-Butoxyphenyl)-1h-pyrazole-4-carbaldehyde
696646-80-7 >95%
5g
$995.00 2024-04-19
TRC
B281790-250mg
3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde
696646-80-7
250mg
$ 275.00 2022-06-07

3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde 関連文献

3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehydeに関する追加情報

Recent Advances in the Study of 3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS: 696646-80-7) in Chemical Biology and Pharmaceutical Research

The compound 3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS: 696646-80-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This pyrazole derivative has been identified as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting inflammatory and oncogenic pathways. Recent studies have explored its role as a scaffold for designing novel inhibitors of cyclooxygenase-2 (COX-2) and other enzymes involved in inflammatory responses.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde serves as a versatile precursor for the development of COX-2 selective inhibitors. The study highlighted its unique structural features, which allow for efficient modification to enhance binding affinity and selectivity. The compound's aldehyde group was particularly noted for its reactivity, enabling the formation of Schiff bases with various amines, thereby expanding its utility in drug design.

Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where the compound was utilized in the synthesis of novel pyrazole-based anticancer agents. The researchers found that derivatives of 3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde exhibited potent inhibitory activity against certain tyrosine kinases, which are often overexpressed in various cancers. The study provided detailed structure-activity relationship (SAR) data, underscoring the importance of the butoxyphenyl moiety in enhancing cellular uptake and target binding.

Beyond its applications in drug discovery, 3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde has also been investigated for its potential in chemical biology tools. A recent preprint on bioRxiv described its use in the development of fluorescent probes for detecting reactive oxygen species (ROS) in live cells. The probe, derived from this compound, showed high sensitivity and specificity, making it a valuable tool for studying oxidative stress in disease models.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Issues such as metabolic stability and bioavailability need to be addressed to translate these findings into clinically viable therapeutics. Ongoing research is focused on structural modifications to improve these properties while retaining the compound's bioactive potential.

In conclusion, 3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS: 696646-80-7) represents a promising scaffold in chemical biology and pharmaceutical research. Its versatility in drug design, coupled with its potential in developing diagnostic tools, underscores its importance in advancing therapeutic and research applications. Future studies are expected to further elucidate its mechanisms of action and expand its utility in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:696646-80-7)3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde
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清らかである:99%/99%/99%/99%
はかる:1g/5g/10g/25g
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